molecular formula C14H16N4O3 B12926601 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one CAS No. 105241-98-3

1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12926601
CAS No.: 105241-98-3
M. Wt: 288.30 g/mol
InChI Key: CXUNUEAZRSAFCQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one is a synthetic organic compound characterized by a pyrazolone core substituted with a nitrophenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Piperidinyl Substitution: The final step involves the substitution of the pyrazolone core with a piperidinyl group, which can be achieved through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Reduction Products: Amino derivatives.

    Oxidation Products: Nitroso or hydroxylamine derivatives.

    Substitution Products: Compounds with different nucleophilic groups replacing the piperidinyl group.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism by which 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one exerts its effects depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance lipophilicity and membrane permeability.

    Biological Pathways: The compound may influence various signaling pathways, including those involved in inflammation and neurotransmission.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-3-(morpholin-4-yl)-1H-pyrazol-5(4H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of its nitrophenyl and piperidinyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

105241-98-3

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-piperidin-1-yl-4H-pyrazol-3-one

InChI

InChI=1S/C14H16N4O3/c19-14-10-13(16-8-2-1-3-9-16)15-17(14)11-4-6-12(7-5-11)18(20)21/h4-7H,1-3,8-10H2

InChI Key

CXUNUEAZRSAFCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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